N-[1-(2,3,4-trichlorophenyl)ethyl]cyclopropanamine
Description
Properties
Molecular Formula |
C11H12Cl3N |
|---|---|
Molecular Weight |
264.6 g/mol |
IUPAC Name |
N-[1-(2,3,4-trichlorophenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H12Cl3N/c1-6(15-7-2-3-7)8-4-5-9(12)11(14)10(8)13/h4-7,15H,2-3H2,1H3 |
InChI Key |
MRWWNBFIDRRQMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Aromatic Alkenes
A key step in the preparation is the cyclopropanation of an alkene intermediate bearing the 2,3,4-trichlorophenyl substituent or its precursor. Commonly, alkenes are prepared from substituted benzaldehydes or related aromatic aldehydes through aldol condensation, Wittig reaction, or Knoevenagel condensation.
- A typical approach involves reacting 2,3,4-trichlorobenzaldehyde with a suitable alkylating agent or malonic acid derivatives to form an α,β-unsaturated intermediate.
- This intermediate undergoes cyclopropanation using reagents such as trimethylsulfoxonium iodide or diazomethane analogs in the presence of strong bases like sodium hydride or potassium tert-butoxide.
- The cyclopropanation reaction is often performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction and stabilize intermediates.
Functional Group Transformations to Introduce the Amine
Following cyclopropanation, the carboxyl or ester group on the cyclopropane ring is converted to the amine functionality:
- Reduction of the carboxyl group or amide intermediates using hydride reagents such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) is common.
- Alternatively, acid chlorides derived from cyclopropanecarboxylic acids can be converted to amides by reaction with ammonia or primary amines, then further reduced to the corresponding amines.
- Reductive amination techniques are also employed, where aldehydes or ketones react with cyclopropylamines in the presence of reducing agents to form secondary amines.
Use of Chiral Catalysts and Resolution Techniques
To obtain optically active This compound , asymmetric synthesis methods are utilized:
- Chiral oxazaborolidine catalysts with borane complexes enable enantioselective reduction of keto intermediates.
- Diastereomeric salt formation using chiral acids or bases facilitates resolution of racemic mixtures.
- Chromatographic techniques such as chiral HPLC or crystallization with chiral auxiliaries (e.g., L-menthol esters) are applied to separate enantiomers.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Aromatic substitution | 2,3,4-trichlorobenzaldehyde + malonic acid + pyridine/piperidine | (E)-3-(2,3,4-trichlorophenyl)-2-propenoic acid |
| 2 | Acid chloride formation | Thionyl chloride, toluene, pyridine | (E)-3-(2,3,4-trichlorophenyl)-2-propenoyl chloride |
| 3 | Esterification | L-menthol, pyridine, toluene | L-menthyl (E)-3-(2,3,4-trichlorophenyl)-2-propenoate |
| 4 | Cyclopropanation | Trimethylsulfoxonium iodide, sodium hydride, DMSO | Cyclopropyl ester intermediate |
| 5 | Hydrolysis | Acidic or basic conditions (e.g., LiOH) | trans-2-(2,3,4-trichlorophenyl)cyclopropanecarboxylic acid |
| 6 | Conversion to acid chloride | Thionyl chloride | Cyclopropanecarbonyl chloride |
| 7 | Azide formation and reduction | Sodium azide, tert-butylammonium bromide, then reduction | Cyclopropanamine derivative |
| 8 | Reductive amination | Cyclopropylamine, aldehyde, NaBH(OAc)3 | This compound |
This sequence is adapted from similar cyclopropylamine syntheses reported in patent literature and academic studies, emphasizing safety by avoiding hazardous reagents like diazomethane and expensive catalysts while maintaining stereochemical control.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Notes |
|---|---|---|---|---|
| Cyclopropanation via sulfoxonium ylide | Mild conditions, high selectivity | Requires strong base, sensitive to moisture | 70-90% | Common for trans-cyclopropane formation |
| Asymmetric reduction with chiral catalysts | High enantioselectivity | Expensive catalysts, complex setup | 80-95% | Used for optically active compounds |
| Reductive amination | Direct amine formation, versatile | May require multiple steps, purification | 60-85% | Widely used for secondary amine formation |
| Acid chloride to azide to amine | Efficient conversion to amine | Use of azides requires caution | 75-90% | Industrially relevant route |
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3,4-trichlorophenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents, such as chlorine (Cl2) or bromine (Br2), can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
N-[1-(2,3,4-trichlorophenyl)ethyl]cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of N-[1-(2,3,4-trichlorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-[1-(2,3,4-trichlorophenyl)ethyl]cyclopropanamine with structurally related compounds from the evidence:
Key Observations:
Halogen Substitution: The trichlorophenyl group in the target compound increases lipophilicity compared to dichloro () or chloro-fluoro () analogs. This may enhance membrane permeability but also elevate toxicity risks .
Ring Size and Conformation :
- Cyclopropane rings (target compound, ) exhibit higher ring strain and rigidity compared to cyclobutane (), influencing molecular conformation and interaction with targets .
Polarity and Solubility: The phenoxyethyl group in introduces an oxygen atom, increasing polarity and aqueous solubility relative to purely aromatic ethyl groups .
Biological Activity
N-[1-(2,3,4-trichlorophenyl)ethyl]cyclopropanamine is a compound that has garnered interest due to its potential biological activities, particularly in the context of antimalarial properties and other pharmacological effects. This article reviews relevant research findings, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopropanamine core with a trichlorophenyl substituent, which is crucial for its biological activity. The presence of halogen atoms often enhances lipophilicity and may influence receptor binding affinity.
Antimalarial Activity
Recent studies have explored the antimalarial activity of cyclopropyl carboxamide derivatives related to this compound. Key findings include:
- Potency : The compound exhibits significant antimalarial activity against Plasmodium falciparum, with an EC50 value reported at 0.14 μM, indicating effective inhibition of parasite growth .
- Structure-Activity Relationship (SAR) : Modifications to the cyclopropyl group significantly impact activity. For instance, replacing the cyclopropyl group with aliphatic groups like methyl or ethyl results in a substantial decrease in potency (EC50 values ranging from 0.31 to >10 μM) .
Table 1: Antimalarial Activity of Derivatives
| Compound | EC50 (μM) | Comments |
|---|---|---|
| This compound | 0.14 | Active against P. falciparum |
| Cyclopropyl derivative | 0.11 | Reference compound |
| Methyl derivative | 1.18 | Significant loss of activity |
| Ethyl derivative | 0.31 | Moderate loss of activity |
| Trifluoroethyl derivative | >10 | Severe loss of activity |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Parasite Growth : The compound disrupts the metabolic processes within the parasite, leading to growth arrest and eventual cell death.
- Resistance Profiling : Studies have indicated that the compound retains efficacy against drug-resistant strains of P. falciparum, suggesting a unique mechanism that circumvents common resistance pathways .
Other Biological Activities
Beyond its antimalarial properties, there is emerging evidence suggesting potential applications in other therapeutic areas:
- Hepatotoxicity Studies : Preliminary investigations into the hepatotoxicity associated with similar compounds indicate a need for careful evaluation in drug development contexts . The presence of specific chemical fragments may predict hepatotoxicity risk.
Case Studies and Research Findings
Several case studies highlight the efficacy and safety profiles of cyclopropanamine derivatives:
- A study evaluating various analogs demonstrated that modifications to the nitrogen substituents could enhance or diminish biological activity, emphasizing the importance of structural considerations in drug design .
Table 2: Summary of Case Studies on Cyclopropanamine Derivatives
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for N-[1-(2,3,4-trichlorophenyl)ethyl]cyclopropanamine, considering steric and electronic effects of the trichlorophenyl group?
- Methodological Answer :
- Step 1 : Start with cyclopropanamine as the core structure. Introduce the ethyl group via reductive amination using 2,3,4-trichloroacetophenone as a precursor.
- Step 2 : Optimize reaction conditions (e.g., temperature, solvent polarity) to mitigate steric hindrance from the trichlorophenyl group. Use Pd/C or NaBH₄ for selective reduction .
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>95% purity as per industrial standards) .
Q. What spectroscopic techniques are critical for characterizing the stereochemical configuration of the cyclopropane ring in this compound?
- Methodological Answer :
- NMR Analysis : Use - and -NMR to resolve coupling constants (e.g., ~5–10 Hz for cyclopropane protons) and confirm ring rigidity.
- X-ray Crystallography : Resolve crystal structures to verify spatial arrangement, as seen in analogous cyclopropanamine derivatives .
- IR Spectroscopy : Identify amine stretching frequencies (~3300 cm) and C-Cl vibrations (600–800 cm) .
Q. How does the trichlorophenyl substituent influence solubility and stability in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Testing : Perform shake-flask experiments in water, DMSO, and ethanol. The trichlorophenyl group likely reduces aqueous solubility due to hydrophobicity (logP ~3.5 estimated via ChemDraw).
- Stability Studies : Monitor degradation under UV light and varying pH using LC-MS. Chlorinated aromatic systems are prone to photolytic dechlorination .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., monoamine transporters)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with human serotonin transporters (SERT). Compare with structurally similar compounds like N-(2,3-dimethylbenzyl)cyclopropanamine derivatives .
- QSAR Modeling : Train models on datasets of chlorinated arylcyclopropanamines to correlate substituent positions (2,3,4-Cl) with activity .
Q. What strategies resolve contradictions in reported bioactivity data for trichlorophenyl-substituted cyclopropanamines?
- Methodological Answer :
- Meta-Analysis : Cross-reference studies using standardized assays (e.g., radioligand binding vs. functional cAMP assays). For example, discrepancies in IC values may arise from assay sensitivity or cell line variability.
- Control Experiments : Replicate studies with rigorous purity validation (e.g., ≥98% via HPLC) to exclude batch-to-batch variability .
Q. How does the substitution pattern (2,3,4-Cl vs. 3,4-Cl) affect metabolic stability in hepatic microsomes?
- Methodological Answer :
- In Vitro Metabolism : Incubate the compound with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Compare with N-(1-(3,4-dichlorophenyl)ethyl)cyclopropanamine to assess the impact of the additional 2-Cl group .
- CYP Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms to identify metabolic liabilities .
Q. What synthetic challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
